molecular formula C7H11ClO2 B116268 Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) CAS No. 141061-07-6

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI)

Cat. No.: B116268
CAS No.: 141061-07-6
M. Wt: 162.61 g/mol
InChI Key: FMSSLEJLVMFYLB-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) is an organic compound that features a chloro-substituted ethanone group attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) typically involves the reaction of tetrahydro-2H-pyran with a chlorinating agent in the presence of a catalyst. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the tetrahydro-2H-pyran ring provides stability and enhances the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-2-yl)
  • Ethanone, 2-fluoro-1-(tetrahydro-2H-pyran-2-yl)
  • Ethanone, 2-iodo-1-(tetrahydro-2H-pyran-2-yl)

Uniqueness

Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-1-(oxan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSSLEJLVMFYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141061-07-6
Record name 2-chloro-1-(oxan-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tetrahydropyran-2-carboxylic acid (3.3g) in dry dichloromethane (60ml) was treated with oxalyl chloride (4.8g, 3.3ml) and DMF (2-3 drops). After the initial effervescence had ceased the mixture was left for a further 1h at ambient temperature. The solvent and excess oxalyl chloride were removed in vacuo and the resultant oil [vmax (CH2Cl2)1830cm-1 ] was dissolved in dichloromethane (20ml). This acid chloride solution was then added dropwise to a freshly prepared ethereal solution of diazomethane (ca 2 fold excess) cooled to 0-5° C., t.l.c. analysis (60% ethyl acetate in hexane) showed a single mobile spot, i.r. spectrum of a sample showed clean conversion to the diazoketone [vmax (CH2Cl2) 2100cm-1 ]. Hydrogen chloride gas was bubbled through the solution until no further starting material was observed by t.l.c. The mixture was washed with brine, dried and the solvent removed in vacuo and the residue purified by flash chromatography on silica gel. The title compound was obtained as a pale yellow oil, (2.8g, 68%); vmax (CH2Cl2) 1740cm-1 ; δH (CDCl3) 1.4-1.7 (4H, m), 1.91-1.98 (2H, m), 3.42-3.53 (1H, m), 3.95-4.07 (2H, m) and 4.48 (2H, s) [Mass spectrum: +ve ion (NH3), MH+ (163), MNH4+ (180)].
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3.3 g
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Synthesis routes and methods II

Procedure details

Tetrahydropyran-2-carboxylic acid (3.3 g) in dry dichloromethane (60 ml) was treated with oxalyl chloride (4.8 g, 3.3 ml) and DMF (2-3 drops). After the initial effervescence had ceased the mixture was left for a further 1 h at ambient temperature. The solvent and excess oxalyl chloride were removed in vacuo and the resultant oil (νmax (CH2Cl2)1830 cm-1 ] was dissolved in dichloromethane (20 ml). This acid chloride solution was then added dropwise to a freshly prepared ethereal solution of diazomethane (ca 2 fold excess) cooled to 0-5° C, t.l.c. analysis (60% ethyl acetate in hexane) showed a single mobile spot, i.r. spectrum of a sample showed clean conversion to the diazoketone [νmax (CH2Cl2) 2100 cm-1 ]. Hydrogen chloride gas was bubbled through the solution until no further starting material was observed by t.l.c. The mixture was washed with brine, dried and the solvent removed in vacuo and the residue purified by flash chromatography on silica gel. The title compound was obtained as a pale yellow oil, (2.8 g, 68%); νmax (CH2Cl2) 1740 cm-1 ; δH (CDCl3) 1.4-1.7 (4 H, m), 1.91-1.98 (2 H, m), 3.42-3.53 (1 H, m), 3.95-4.07 (2 H, m) and 4.48 (2 H, s) [Mass spectrum: +ve ion (NH3), MH+ (163), MNH4+ (180)].
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Synthesis routes and methods III

Procedure details

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